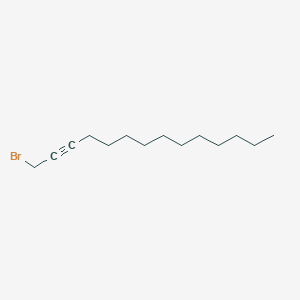

1-Bromotetradec-2-yne

CAS No.: 40924-12-7

Cat. No.: VC16109015

Molecular Formula: C14H25Br

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40924-12-7 |

|---|---|

| Molecular Formula | C14H25Br |

| Molecular Weight | 273.25 g/mol |

| IUPAC Name | 1-bromotetradec-2-yne |

| Standard InChI | InChI=1S/C14H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-11,14H2,1H3 |

| Standard InChI Key | HRTKKLSAABNDEL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC#CCBr |

Introduction

Structural and Physicochemical Properties

Molecular Identity

The IUPAC name 1-bromotetradec-2-yne corresponds to the structure CH2Br-C≡C-(CH2)11-CH3, with a molecular formula of C14H25Br and a molecular weight of 273.25 g/mol . The compound’s exact mass is 272.114 g/mol, and its LogP value is estimated at 5.65, indicating high lipophilicity . These properties align with trends observed in longer-chain bromoalkynes, where increased chain length elevates hydrophobicity and molecular weight .

Spectral and Physical Data

While experimental data specific to 1-bromotetradec-2-yne are sparse, analogous compounds offer predictive insights:

-

Boiling Point: For 1-bromo-2-butyne (C4H5Br), the boiling point is 40–41°C at 20 mmHg . Extrapolating to the tetradecyl derivative, the boiling point is expected to exceed 200°C due to increased van der Waals interactions.

-

Density: The density of 1-bromo-2-butyne is 1.519 g/mL , suggesting that 1-bromotetradec-2-yne would have a comparable density (~1.5 g/mL).

-

Solubility: Bromoalkynes are typically miscible with polar aprotic solvents like acetonitrile but insoluble in water .

Synthetic Methodologies

Bromination of Propargyl Alcohols

A common route to bromoalkynes involves the bromination of propargyl alcohols. For example, 1-bromo-2-butyne is synthesized via the reaction of 2-butyn-1-ol with phosphorus tribromide (PBr3) in the presence of pyridine . Applying this method to 1-bromotetradec-2-yne would require:

-

Preparation of 2-tetradecyn-1-ol through Grignard addition of paraformaldehyde to a tetradecyl magnesium bromide intermediate .

-

Bromination of the alcohol using PBr3 under inert conditions to yield the target compound .

Reactivity and Functionalization

Grignard and Organometallic Reactions

Bromoalkynes participate in Grignard reactions to form extended carbon chains. For instance, 1,4-dibromobut-2-yne reacts with magnesium to produce buta-1,2,3-triene via a tandem elimination mechanism . Similarly, 1-bromotetradec-2-yne could act as an electrophile in organometallic couplings, enabling the synthesis of elongated alkynes or allenes.

Sonogashira Coupling

Palladium-catalyzed Sonogashira reactions are pivotal in forming carbon-carbon bonds between alkynes and aryl halides. The use of 1-bromo-1-tetradecyne in coupling with bromoalkenes (e.g., 1-bromo-dodec-1-ene) under CuI/PdCl2(PPh3)2 catalysis yields enynols with high stereoselectivity . This suggests that 1-bromotetradec-2-yne could similarly engage in cross-couplings to access unsaturated alcohols or heterocycles.

Bromoalkynes serve as precursors to bioactive molecules. For example, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides—antitrypanosomal agents—are synthesized using bromoalkyne intermediates . While 1-bromotetradec-2-yne itself is not cited in this context, its structural analogs demonstrate the role of bromoalkynes in medicinal chemistry.

Material Science

The high lipophilicity and stability of long-chain bromoalkynes make them candidates for surface functionalization in nanomaterials. Their ability to undergo click chemistry (e.g., azide-alkyne cycloaddition) could facilitate the development of self-assembled monolayers or polymer coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume